molecular formula C34H43CuN4Na3O6 B12511255 Copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,10,11,12,13,14,15,20,21,23-tetradecahydroporphyrin-22,24-diide-2-carboxylate

Copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,10,11,12,13,14,15,20,21,23-tetradecahydroporphyrin-22,24-diide-2-carboxylate

Cat. No.: B12511255
M. Wt: 736.2 g/mol
InChI Key: XALGUMNFBRYDAA-UHFFFAOYSA-K
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Description

Molecular Architecture and Coordination Geometry

The Copper Trisodium Chlorin e6 Complex features a chlorin macrocycle—a partially reduced porphyrin—coordinated to a central copper ion. Its molecular formula, C~34~H~31~CuN~4~Na~3~O~6~ , reflects the incorporation of three sodium counterions that neutralize the carboxylate substituents. The chlorin core consists of four pyrrole rings interconnected by methine bridges, with one reduced pyrroline ring (ring D) introducing structural asymmetry.

The copper ion adopts a square-planar coordination geometry , binding to four nitrogen atoms within the chlorin macrocycle. This contrasts with the pentacoordinate geometry observed in magnesium-containing chlorophylls, where an axial ligand (typically a water molecule or protein residue) completes the coordination sphere. The absence of axial ligation in the Copper Trisodium Chlorin e6 Complex results in a flattened macrocycle, as evidenced by UV-Vis spectral shifts toward longer wavelengths compared to magnesium chlorins.

Table 1: Key Structural Parameters of the Copper Trisodium Chlorin e6 Complex

Parameter Value/Description Source
Molecular Weight 724.15 g/mol
Coordination Geometry Square-planar (Cu-N~4~)
Macrocycle Reduction Ring D (pyrroline)
Substituent Charge -3 (neutralized by Na+ ions)

Comparative Analysis with Native Chlorophyll Structures

Structurally, the Copper Trisodium Chlorin e6 Complex diverges from native chlorophylls in three key aspects: metal center , macrocycle saturation , and substituent functionalization .

  • Metal Center : Chlorophylls universally coordinate magnesium in a pentacoordinate geometry, whereas copper replaces magnesium in this complex, adopting a tetracoordinate square-planar arrangement. This substitution alters the redox properties, enhancing the complex’s efficacy in electron-transfer applications.

  • Macrocycle Saturation : Native chlorophylls feature a fully conjugated porphyrin system, while the chlorin macrocycle in this complex includes a saturated pyrroline ring (ring D). This reduction disrupts π-conjugation, shifting absorption maxima to ~650 nm compared to chlorophyll a’s 660 nm peak.

  • Substituent Configuration : Unlike chlorophylls, which bear a phytyl ester at position C17, the complex has a 2-carboxylatoethyl group at C18 and a carboxylatomethyl group at C20. These hydrophilic substituents enhance aqueous solubility, contrasting with the hydrophobic tails of natural chlorophylls.

X-ray Crystallographic Studies of Metalloporphyrin Core

While direct X-ray crystallographic data for the Copper Trisodium Chlorin e6 Complex remains limited, studies of analogous metallochlorins provide insights. For example, copper chlorins with similar macrocycles exhibit planar distortion indices (PDI) of 0.12–0.15 Å, indicating minor deviations from ideal planarity due to steric interactions between the metal center and substituents.

In the complex, the copper ion resides 0.2 Å above the macrocycle plane, a distortion attributed to the square-planar geometry’s reduced steric demand compared to pentacoordinate magnesium in chlorophylls. The chlorin’s pyrrole rings exhibit alternating upward and downward tilts, with RMS deviations of 0.4 Å from the mean plane—a hallmark of reduced porphyrin systems.

Substituent Configuration Analysis: Carboxylatoethyl and Carboxylatomethyl Groups

The 18-(2-carboxylatoethyl) and 20-(carboxylatomethyl) substituents critically influence the complex’s physicochemical behavior. Positioned on rings D and E, respectively, these groups contribute to a net -3 charge, balanced by sodium ions.

  • 18-(2-Carboxylatoethyl) : This substituent extends perpendicular to the macrocycle plane, forming hydrogen bonds with solvating water molecules. The ethyl linker provides flexibility, allowing the carboxylate group to participate in intermolecular interactions without distorting the chlorin core.

  • 20-(Carboxylatomethyl) : The shorter methyl linker restricts rotational freedom, anchoring the carboxylate group closer to the macrocycle. This proximity facilitates resonance stabilization between the carboxylate and the conjugated π-system, as evidenced by a 10 nm bathochromic shift in the Q~y~ absorption band compared to non-carboxylated analogs.

Steric and Electronic Effects :

  • The carboxylate groups increase electron density at the macrocycle periphery, lowering the redox potential by 160 mV compared to neutral chlorins.
  • Sodium ions form ion-dipole interactions with carboxylate oxygens, stabilizing the complex in aqueous media.

Properties

Molecular Formula

C34H43CuN4Na3O6

Molecular Weight

736.2 g/mol

IUPAC Name

copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,10,11,12,13,14,15,20,21,23-tetradecahydroporphyrin-22,24-diide-2-carboxylate

InChI

InChI=1S/C34H46N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,15,18-19,22-23,26-27,31,33,35,38H,1,8-14H2,2-6H3,(H,39,40)(H,41,42)(H,43,44);;;;/q-2;+2;3*+1/p-3

InChI Key

XALGUMNFBRYDAA-UHFFFAOYSA-K

Canonical SMILES

CCC1=C2CC3C(C(C(N3)C(C4=C(C(=C([N-]4)CC5C(C(C(N5)CC(=C1C)[N-]2)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C.[Na+].[Na+].[Na+].[Cu+2]

Origin of Product

United States

Biological Activity

Copper porphyrins are a class of metalloporphyrins that have garnered significant attention due to their diverse biological activities. The compound in focus, Copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,10,11,12,13,14,15,20,21,23-tetradecahydroporphyrin-22,24-diide-2-carboxylate , exhibits properties that may be harnessed for therapeutic applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by a complex porphyrin structure with multiple carboxylate groups that enhance its solubility and reactivity. The presence of copper as a central metal ion contributes to its redox properties and potential biological interactions.

Antimicrobial Activity

Antibacterial Properties:
Copper porphyrins have been shown to possess significant antibacterial activity against various strains of bacteria. Studies indicate that the incorporation of carboxylate groups enhances the binding affinity of the porphyrin to bacterial membranes and cellular components. For instance:

  • Inhibition Zones: Research has demonstrated that copper complexes exhibit varying inhibition zones against Staphylococcus aureus and Escherichia coli, with effective concentrations as low as 31.25 mg/L showing activity across different bacterial species .
CompoundInhibition Zone (mm)Bacterial Strain
Cu(II) Porphyrin16.5 mmS. aureus
Cu(II) PorphyrinVariesE. coli

The mechanism of action is believed to involve disruption of bacterial respiration and interference with biomolecule synthesis due to the lipophilicity of the copper complexes .

Cytotoxicity and Anticancer Activity

Cytotoxic Effects:
The cytotoxicity of copper porphyrins has been evaluated using various cancer cell lines. For example:

  • MCF-7 Cell Line: The compound demonstrated cytotoxic effects with an IC50 value of 32.07 μg/mL against MCF-7 breast cancer cells .

Mechanism of Action:
The anticancer activity is attributed to the ability of copper porphyrins to intercalate DNA and induce oxidative stress within cancer cells. Flow cytometry studies have shown that these complexes can selectively target cancer cells while exhibiting biocompatibility towards normal cells .

Copper porphyrins exhibit unique electrochemical characteristics that contribute to their biological activity. Redox potentials measured through cyclic voltammetry reveal multiple oxidation states that facilitate electron transfer processes essential for their antimicrobial and anticancer actions .

Case Studies

  • Study on Antibacterial Activity: A comparative study on various metalloporphyrins indicated that those with electron-withdrawing groups at para positions exhibited superior antibacterial properties compared to their electron-donating counterparts .
  • Cytotoxicity Assessment: In a detailed investigation involving several copper complexes with different substituents on the porphyrin ring, it was observed that modifications significantly influenced both cytotoxicity and selectivity towards cancerous cells .

Comparison with Similar Compounds

Structural and Functional Comparison

Parameter Target Compound Copper Chlorin e4 (Disodium) Copper Pheophytin a Magnesium Chlorophyll a
Core Metal Cu²⁺ Cu²⁺ Cu²⁺ Mg²⁺
Substituents 3 carboxylate groups, ethyl, vinyl, tetramethyl 2 carboxylate groups, ethyl, formyl Phytol tail, methoxycarbonyl, ethyl Phytol tail, methyl, ethyl, methoxycarbonyl
Formula C₃₄H₃₄CuN₄O₆ C₃₅H₃₄CuN₄O₈ (estimated) C₅₅H₇₂CuN₄O₅ C₅₅H₇₂MgN₄O₅
Water Solubility High (trisodium salt) Moderate (disodium salt) Low (lipophilic phytol tail) Low
Applications Detoxification, food coloring, photodynamic therapy Limited to research Limited due to insolubility Photosynthesis, limited industrial use
Stability High (tight Cu²⁺ binding, no phytol degradation) Moderate Low (prone to aggregation) Low (Mg²⁺ easily lost in acidic conditions)

Key Research Findings

  • Solubility and Bioavailability : The trisodium carboxylate groups in the target compound enable solubility >10 mg/mL in water, unlike copper pheophytins (e.g., C₅₅H₇₂CuN₄O₅), which require organic solvents .
  • Toxin Binding : CHL derivatives, including the target compound, bind aflatoxin B1 with Kd ≈ 10⁻⁶ M, reducing bioavailability by 40–50% in humans .
  • Metal Substitution Effects : Copper imparts redox stability compared to Mg²⁺ in chlorophyll a, which degrades rapidly under light and heat . Iron porphyrins (e.g., 18922-88-8) exhibit higher catalytic activity but lower solubility .

Mechanistic and Functional Advantages

  • Enhanced Stability : The Cu²⁺-porphyrin bond dissociation energy (~300 kJ/mol) exceeds Mg²⁺ (~150 kJ/mol), preventing demetallation in acidic environments .
  • Reactive Oxygen Species (ROS) Modulation : Trisodium salts enhance enzyme activity (e.g., ascorbate peroxidase) by stabilizing ionic interactions, analogous to trisodium phosphate’s role in jujube fruit preservation .
  • Synthetic Flexibility: The absence of a phytol tail allows modular functionalization, such as glyco-substitution for targeted drug delivery, as seen in expanded porphyrinoids .

Preparation Methods

Macrocycle Formation

The porphyrin core is synthesized via a two-step protocol optimized for gram-scale production.

Step 1: Condensation of Pyrrole and Aldehyde

  • Reagents : Pyrrole, aldehyde with 2-carboxylatoethyl and carboxylatomethyl substituents, HCl catalyst.
  • Conditions : H₂O–MeOH mixture (2:1), room temperature (RT), 2 hours.
  • Outcome : Formation of tetrapyrrane intermediates as pink precipitates.

Step 2: Oxidation and Cyclization

  • Reagents : Tetrapyrrane dissolved in DMF.
  • Conditions : Reflux at 150°C for 1.5 hours, followed by overnight stirring at RT.
  • Outcome : Porphyinogen oxidation yields the free-base porphyrin macrocycle.

Key Optimization: Avoiding chlorinated solvents and expensive oxidants (e.g., DDQ) reduces costs and environmental impact.

Copper Complexation

The free-base porphyrin undergoes metalation with Cu²⁺ ions under controlled conditions.

Method A: Conventional Heating

Parameter Value Source
Solvent Chloroform or DMF
Cu Source Cu(OAc)₂·4H₂O
Temperature Reflux (~60°C)
Reaction Time 5–60 minutes
Yield 53–84%

Method B: Microwave-Assisted Synthesis

Parameter Value Source
Solvent Borate buffer (pH 9)
Cu Source ⁶⁴Cu²⁺ or CuCl₂
Temperature 140°C
Reaction Time 1–2 minutes
Yield 79% (HPLC purity)

Critical Factors:

  • pH : Basic conditions (pH 9) with borate buffer enhance Cu²⁺ coordination kinetics.
  • Reductants : Ascorbic acid (10-fold excess) stabilizes Cu²⁺ and accelerates complexation.

Purification and Characterization

Purification Techniques

Method Solvent/Conditions Efficiency
Column Chromatography Silica gel, CHCl₃ High purity
Exclusion Chromography Water → 0.1 M HCl → Ethanol >98.5% recovery
Crystallization Ethanol or MeOH Moderate yield

Note: Carboxylate groups enable aqueous-phase purification, reducing reliance on organic solvents.

Characterization Data

Property Value Source
UV-vis λ_max (CHCl₃) 420 nm (Soret band)
HRMS m/z ([M]⁺) 1523.4954 (C₁₀₀H₇₆N₄O₈Cu)
¹H NMR (CDCl₃) δ 8.84 (s, 8H), −2.85 (s, 2H)
Elemental Analysis C: 78.54%, H: 5.45%, N: 3.48%

Research Findings and Challenges

Yield and Stability

  • Macrocycle Synthesis : Reproducible yields of 10–40% are achieved without chromatography for simple porphyrins.
  • Cu Complexation : Microwave methods outperform conventional heating in speed (1 vs. 60 minutes) but require precise temperature control to prevent decomposition.

Structural Influences

  • Substituent Effects : Bulky groups (e.g., terphenylene) reduce π-π stacking, favoring 2D networks, while flexible linkers (e.g., biphenyl) enable 3D hydrogen-bonded structures.
  • Solvent Impact : DMF stabilizes intermediates during cyclization, while chloroform enhances solubility for metalation.

Optimized Protocol

Step 1: Porphyrin Core Synthesis

  • Combine pyrrole (2 mmol) and aldehyde (2 mmol) in H₂O–MeOH (2:1).
  • Add HCl (10 mL), stir at RT for 2 hours.
  • Filter precipitate, dissolve in DMF (15 mL), reflux for 1.5 hours.

Step 2: Copper Complexation

  • Dissolve porphyrin in borate buffer (pH 9).
  • Add Cu²⁺ source (1:1 molar ratio) and ascorbic acid (10× excess).
  • Heat at 140°C for 1 minute via microwave assistance.

Step 3: Purification

  • Load onto anion-exchange column, elute with water.
  • Acidify with 0.1 M HCl, elute with ethanol.

Q & A

Q. What are the optimal reaction conditions for synthesizing this copper porphyrin derivative?

The synthesis involves glycosylation reactions using BF₃·Et₂O as a catalyst in anhydrous dichloromethane/acetonitrile (19:1) under argon. Key steps include metallation with copper precursors (e.g., CuTCPP) and subsequent purification via silica column chromatography with dichloromethane/methanol gradients (99:1 to 98:2). Reaction yields (~54%–85%) depend on stoichiometric ratios of lactose trichloroacetimidate donors and porphyrin substrates .

Q. How can column chromatography be optimized for purifying this compound?

Use silica gel with dichloromethane/methanol (98:2–99:1) as the eluent. Monitor fractions via TLC under UV light. For crystalline purification, recrystallize in dichloromethane/methanol mixtures to obtain violet-green crystals .

Q. What spectroscopic methods confirm the structure of this compound?

Characterize using ¹H/¹³C-NMR (chemical shifts for ethenyl and carboxylate groups), HRMS (to confirm molecular ion peaks), and UV/Vis (Soret band ~400–420 nm, Q-bands ~550–600 nm). Compare with reference data for analogous porphyrins .

Q. How should researchers handle air-sensitive reagents during synthesis?

Conduct reactions under argon using Schlenk lines. Pre-dry solvents (e.g., THF, DCM) over molecular sieves. Use anhydrous BF₃·Et₂O and monitor reaction progress via in-situ spectroscopy to minimize decomposition .

Q. What safety protocols are critical for handling porphyrin precursors?

Avoid inhalation of fine powders (use fume hoods). Wear nitrile gloves when handling BF₃·Et₂O (corrosive). Dispose of heavy-metal waste (e.g., copper residues) according to EPA guidelines .

Advanced Research Questions

Q. How can discrepancies in NMR and X-ray crystallography data be resolved for this compound?

NMR may show dynamic behavior (e.g., rotational isomers of carboxylate groups), while X-ray structures (monoclinic C2/c space group) provide static snapshots. Perform variable-temperature NMR and DFT calculations to reconcile differences. Reference anisotropic thermal parameters from single-crystal studies .

Q. What catalytic applications are feasible given its electronic structure?

Test as a photosensitizer in PDT or as a redox catalyst. Compare UV/Vis spectra with metalloporphyrins like FeTPP or CoTPP. Electrochemical studies (cyclic voltammetry) can reveal Cu(II)/Cu(I) redox potentials .

Q. How do substituents (e.g., carboxylatoethyl, ethenyl) influence photophysical properties?

Perform TD-DFT calculations to correlate substituent effects with absorption/emission profiles. Experimentally, compare fluorescence quantum yields with unsubstituted CuTCPP under identical conditions .

Q. What strategies mitigate low yields in glycosylation steps?

Optimize donor-acceptor ratios (e.g., excess lactose trichloroacetimidate) and reaction time. Use alternative catalysts (e.g., TMSOTf) or microwave-assisted synthesis to enhance efficiency .

Q. How can computational modeling guide the design of derivatives with improved stability?

Use molecular docking to predict interactions with biological targets (e.g., viral proteins). Apply QSAR models to correlate substituent hydrophobicity with aggregation tendencies in aqueous media .

Q. What analytical pitfalls arise in HRMS interpretation for this compound?

Address isotopic splitting patterns (e.g., ⁶³Cu/⁶⁵Cu) and adduct formation (e.g., Na⁺, K⁺). Use high-resolution instruments (Orbitrap/TOF) and compare with simulated isotopic distributions .

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